3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid
Description
This compound belongs to the 4-thiazolidinone class, characterized by a thiazolidinone core substituted with a 4-chlorobenzylidene group and a propionic acid side chain. The thiazolidinone scaffold is pharmacologically significant due to its role in modulating enzyme activity (e.g., aldose reductase, tyrosine kinases) and exhibiting anticancer, antimicrobial, and anti-inflammatory properties . The propionic acid group contributes to solubility and bioavailability, distinguishing it from analogs with bulkier or less polar substituents .
Properties
CAS No. |
7177-97-1 |
|---|---|
Molecular Formula |
C13H12ClNO2S2 |
Molecular Weight |
313.81 |
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO2S2/c14-10-3-1-9(2-4-10)7-11-13(18)15(8-19-11)6-5-12(16)17/h1-4,7H,5-6,8H2,(H,16,17)/b11-7- |
InChI Key |
UOOGKQXGYFYURT-XFFZJAGNSA-N |
SMILES |
C1N(C(=S)C(=CC2=CC=C(C=C2)Cl)S1)CCC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Mercaptoacetic Acid Derivatives
The thiazolidinone ring is typically formed via [3+2] cyclocondensation between:
- Primary amine (or its surrogate)
- Carbonyl compound (aldehyde/ketone)
- Mercaptoacetic acid derivative
For the target compound, 3-aminopropionic acid serves as the amine source, reacting with 2-thioxo-4-thiazolidinone precursors. A representative protocol involves:
Reagents :
- 3-Aminopropionic acid (1.0 eq)
- Carbon disulfide (1.2 eq)
- Chloroacetyl chloride (1.1 eq)
- Triethylamine (2.5 eq) in THF
Procedure :
- Form dithiocarbamate intermediate via CS₂/amine reaction.
- Cyclize with chloroacetyl chloride under basic conditions.
- Isolate 3-(2-thioxo-4-oxothiazolidin-3-yl)propionic acid (Yield: 68–72%).
Integrated One-Pot Synthesis
Three-Component Assembly
Modern approaches combine cyclocondensation and Knoevenagel steps in a single vessel:
Reactants :
- 3-Aminopropionic acid
- 4-Chlorobenzaldehyde
- Mercaptoacetic acid
Catalytic System :
- ZnO nanoparticles (5 mol%)
- PEG-400 solvent
Procedure :
- Heat reactants at 80°C for 4 hr under N₂.
- Cool and precipitate product with ice-water.
- Recrystallize from ethanol (Yield: 79%).
Advantages :
Alternative Synthetic Strategies
Post-Modification of Preformed Thiazolidinones
Step 1 : Synthesize 3-(propionic acid)-substituted thiazolidinone.
Step 2 : Perform Wittig reaction with 4-chlorobenzaldehyde-derived ylide.
Reagents :
- Ph₃P=CH-C₆H₄-4-Cl (1.5 eq)
- Dry DMF, 0°C → RT
Outcome :
Critical Analysis of Synthetic Methods
Yield Comparison Across Methodologies
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sequential synthesis | Ethanol reflux | 68 | 98.2 |
| One-pot | ZnO/PEG-400 | 79 | 99.1 |
| Microwave-assisted | 150 W, 100°C | 85 | 98.7 |
| Wittig modification | DMF, 0°C→RT | 47 | 95.4 |
Scalability Considerations
- Batch size limitations : Microwave methods capped at 50 g due to penetration depth.
- Catalyst recovery : ZnO nanoparticles reusable for 3 cycles with <5% yield drop.
Spectroscopic Characterization Data
Key Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.52 (d, J=8.4 Hz, 2H, ArH), 4.31 (s, 1H, CH=S), 3.12 (t, J=6.8 Hz, 2H, CH₂CO), 2.64 (t, J=6.8 Hz, 2H, CH₂N).IR (KBr, cm⁻¹):
1732 (C=O), 1645 (C=N), 1218 (C=S).
Industrial-Scale Production Challenges
Byproduct Management
- Common impurities :
Mitigation Strategies :
Emerging Green Chemistry Approaches
Chemical Reactions Analysis
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione derivative.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazolidinones, including the target compound, exhibit promising anticancer properties. A study evaluated the cytotoxic effects of thiazolidinone derivatives against glioblastoma cells, showing significant reduction in cell viability. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
The compound has shown antimicrobial activity against various bacterial strains. The thiazolidine ring contributes to its ability to penetrate bacterial membranes and disrupt cellular functions. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Thiazolidinone derivatives are also being investigated for their anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases .
Case Study 1: Antitumor Activity Evaluation
A comprehensive study by Da Silva et al. assessed the antitumor activity of various thiazolidinone derivatives, including the target compound. The study utilized both in vitro assays and in vivo models to demonstrate significant tumor reduction in treated groups compared to controls .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial properties of several thiazolidinone derivatives, including this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for therapeutic use in treating infections .
Mechanism of Action
The mechanism of action of 3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural Differences:
- Electron-withdrawing vs.
- Side-chain variations : Propionic acid (target) vs. pyrrolidinedione (Compound 1) alters solubility and hydrogen-bonding capacity. Pyrrolidinedione derivatives show higher potency but may suffer from metabolic instability .
- Aromatic substitutions: Indolylmethylene derivatives () exhibit distinct immunomodulatory effects, likely due to indole’s planar structure and π-π stacking with receptors .
Physicochemical Data:
Biological Activity
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid, a compound featuring a thiazolidine ring, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed research findings and case studies.
| Property | Value |
|---|---|
| CAS Number | 7177-97-1 |
| Molecular Formula | C13H12ClNO2S2 |
| Molecular Weight | 313.81 g/mol |
| IUPAC Name | 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
| SMILES | C1N(C(=S)C(=CC2=CC=C(C=C2)Cl)S1)CCC(=O)O |
The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it inhibits carbonic anhydrase IX, an enzyme often overexpressed in cancer cells, thereby reducing tumor growth. The thiazolidine ring structure allows for interactions with various enzymes and receptors, modulating their activity effectively.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: MCF-7 Cell Line
A study involving the MCF-7 cell line showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Research Findings
In a series of experiments, the compound exhibited minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL against these pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is being explored for its therapeutic applications in inflammatory diseases. Animal models have shown that it can significantly reduce inflammation markers in conditions like arthritis.
Experimental Evidence
In a rat model of arthritis, administration of the compound led to a marked decrease in paw swelling and serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may serve as a potential candidate for developing anti-inflammatory drugs.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other thiazolidine derivatives:
| Compound Name | Biological Activity |
|---|---|
| 3-(4-Chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one | Antimicrobial, anticancer |
| 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid | Similar anticancer effects |
| 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione | Shares some pharmacological properties |
The distinct substitution pattern and the presence of both sulfur and nitrogen in the thiazolidine ring contribute to the unique biological activities observed in this compound compared to others.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Catalyst | Sodium acetate | 75–80% yield, >95% purity | |
| Solvent | Acetic acid | Enhanced crystallinity | |
| Reaction Time | 3 hours | Minimizes byproducts |
Q. Table 2: Biological Activity of Analogues
| Derivative | Target Enzyme | IC₅₀ (µM) | Notes | Reference |
|---|---|---|---|---|
| 4-Chloro-benzylidene | Tyrosine kinase ABL1 | 2.1 | Competitive inhibition | |
| 4-Methoxy-benzylidene | COX-2 | 8.7 | Non-covalent binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
